5-amino-6-(2,3,4,5-tetrahydroxypentylamino)-1H-pyrimidine-2,4-dione
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Overview
Description
5-amino-6-(2,3,4,5-tetrahydroxypentylamino)-1H-pyrimidine-2,4-dione is a complex organic compound that plays a significant role in various biochemical processes. This compound is known for its involvement in the riboflavin (vitamin B2) biosynthesis pathway, which is crucial for cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(2,3,4,5-tetrahydroxypentylamino)-1H-pyrimidine-2,4-dione typically involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . This reaction is catalyzed by the enzyme lumazine synthase. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified bacteria or fungi. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of riboflavin, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(2,3,4,5-tetrahydroxypentylamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
5-amino-6-(2,3,4,5-tetrahydroxypentylamino)-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of riboflavin and other related compounds.
Biology: This compound is studied for its role in the riboflavin biosynthesis pathway and its interaction with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting metabolic disorders.
Industry: It is used in the production of riboflavin supplements and as a food additive.
Mechanism of Action
The mechanism of action of 5-amino-6-(2,3,4,5-tetrahydroxypentylamino)-1H-pyrimidine-2,4-dione involves its role as an intermediate in the riboflavin biosynthesis pathway. It interacts with enzymes like lumazine synthase to facilitate the formation of riboflavin. The molecular targets include various enzymes involved in cellular metabolism, and the pathways include the riboflavin biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
5-nitroso-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione: This compound is also involved in the riboflavin biosynthesis pathway and shares structural similarities with 5-amino-6-(2,3,4,5-tetrahydroxypentylamino)-1H-pyrimidine-2,4-dione.
5-nitro-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione: Another related compound with similar biochemical roles.
Uniqueness
What sets this compound apart is its specific role in the riboflavin biosynthesis pathway and its unique structural features that allow it to interact with specific enzymes .
Properties
IUPAC Name |
5-amino-6-(2,3,4,5-tetrahydroxypentylamino)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZIXVJVUPORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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